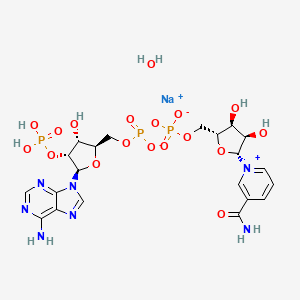

beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) is a crucial coenzyme involved in various biological processes. It plays a significant role in redox reactions, acting as an electron carrier in cellular respiration and photosynthesis. This compound is essential for maintaining cellular energy balance and is involved in numerous metabolic pathways.

作用机制

烟酰胺腺嘌呤二核苷酸磷酸 (钠盐水合物) 通过在氧化还原反应中充当电子载体来发挥作用。它参与电子和氢离子的转移,促进各种代谢过程。 它也充当烟酰胺腺嘌呤二核苷酸激酶和腺苷激酶等酶的底物,这些酶调节其磷酸化和去磷酸化 。 所涉及的分子靶点和途径包括磷酸戊糖途径、糖酵解和三羧酸循环 .

生化分析

Biochemical Properties

Beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate serves as a key cofactor for electron transfer in metabolic processes, alternating between its oxidized form (NADP+) and its reduced form (NADPH) . It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a substrate for NAD±dependent enzymes, including sirtuins, CD38, and poly (ADP-ribose) polymerases .

Cellular Effects

The balance between the reduced and oxidized forms of this compound plays key roles in diverse cellular functions, including cell survival, the maintenance of redox status, and intracellular signaling . For example, binding of NADP+ to β-subunits of K_v channels activates ion transport, whereas NADPH stabilizes channel inactivation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It serves as a cofactor in redox reactions, accepting and donating electrons in various metabolic pathways . It also acts as a substrate for several enzymes, influencing their activity and thus affecting various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the balance between NADP+ and NADPH can be disturbed under certain conditions, leading to either oxidative or reductive stress .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, a combination of NAD+ and NADPH has been shown to provide greater neuroprotective effects in both cellular and animal models of ischemic stroke .

Metabolic Pathways

This compound is involved in several metabolic pathways. The major source of NADPH in animals and other non-photosynthetic organisms is the pentose phosphate pathway, by glucose-6-phosphate dehydrogenase (G6PDH) in the first step .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are also areas of active research. It is known that NAD(P)H cannot penetrate the mitochondrial inner membrane, so the extent to which the subcellular coenzyme pools can communicate has been an enduring question in metabolism research .

准备方法

合成路线和反应条件

烟酰胺腺嘌呤二核苷酸磷酸 (钠盐水合物) 是由烟酰胺腺嘌呤二核苷酸在烟酰胺腺嘌呤二核苷酸激酶的作用下合成的,该激酶使用三磷酸腺苷作为磷酰基供体 。反应条件通常涉及维持特定的 pH 值和温度,以确保酶的最佳活性。

工业生产方法

烟酰胺腺嘌呤二核苷酸磷酸 (钠盐水合物) 的工业生产涉及使用基因工程微生物的大规模发酵过程。这些微生物被设计为过度产生合成烟酰胺腺嘌呤二核苷酸磷酸所需的酶。 然后通过各种色谱技术纯化产物,以达到所需的纯度和浓度 .

化学反应分析

反应类型

烟酰胺腺嘌呤二核苷酸磷酸 (钠盐水合物) 会经历几种类型的化学反应,包括:

氧化还原反应: 它充当电子载体,在氧化态和还原态之间交替。

磷酸化: 它可以被特定的激酶磷酸化。

水解: 它可以被磷酸酶水解以释放无机磷酸.

常见试剂和条件

在涉及烟酰胺腺嘌呤二核苷酸磷酸 (钠盐水合物) 的反应中使用的常见试剂包括三磷酸腺苷、烟酰胺腺嘌呤二核苷酸激酶和各种缓冲溶液,以维持适当的 pH 值。 反应通常在受控温度条件下进行,以确保酶的稳定性和活性 .

形成的主要产物

涉及烟酰胺腺嘌呤二核苷酸磷酸 (钠盐水合物) 的反应形成的主要产物包括其还原形式,即烟酰胺腺嘌呤二核苷酸磷酸 (还原形式),以及无机磷酸 .

科学研究应用

相似化合物的比较

烟酰胺腺嘌呤二核苷酸磷酸 (钠盐水合物) 与其他烟酰胺腺嘌呤二核苷酸衍生物相似,例如:

烟酰胺腺嘌呤二核苷酸: 它不同于核糖环上存在一个额外的磷酸基团。

烟酰胺腺嘌呤二核苷酸 (还原形式): 它是烟酰胺腺嘌呤二核苷酸磷酸的还原形式,在各种生化反应中充当还原剂.

烟酰胺腺嘌呤二核苷酸磷酸 (钠盐水合物) 的独特之处在于它在合成代谢和分解代谢反应中的辅酶作用,使其对于维持细胞氧化还原平衡和能量代谢至关重要 .

属性

CAS 编号 |

698999-85-8 |

|---|---|

分子式 |

C21H30N7NaO18P3+ |

分子量 |

784.4 g/mol |

IUPAC 名称 |

sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C21H28N7O17P3.Na.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;1H2/q;+1;/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |

InChI 键 |

CYQLUFJYVTUUFN-WUEGHLCSSA-N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.O.[Na+] |

手性 SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.O.[Na+] |

规范 SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.O.[Na+] |

物理描述 |

White odorless solid; [Bio-Rad Laboratories MSDS] |

同义词 |

Coenzyme II; β-NADP; Nicotinamide adenine dinucleotide phosphate; TPN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。